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methyl-3-

Compound Name: ((phosphonooxy)methyl)-2-
pyridinyl)diazenyl)-1,3-

benzenedisulfonic acid

Cat. No.: B183617

. J

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized
pharmacological tool in the study of purinergic signaling. It functions as a non-selective
antagonist of P2X receptors, a family of ligand-gated ion channels activated by extracellular
adenosine triphosphate (ATP). This technical guide provides a comprehensive overview of the
chemical structure, physicochemical properties, and mechanism of action of PPADS, intended
to support researchers and professionals in drug development and related scientific fields.

Chemical Structure and Physicochemical Properties

PPADS is a synthetic compound with a molecular structure characterized by a pyridoxal
phosphate core linked to an azophenyl disulfonic acid moiety. The tetrasodium salt is the most
commonly used form in experimental settings.

Table 1: Physicochemical Properties of PPADS (Tetrasodium Salt)
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Property Value Source(s)
tetrasodium;4-[[4-formyl-5-
hydroxy-6-methyl-3-

IUPAC Name (phosphonatooxymethyl)pyridi [1]
n-2-ylldiazenyllbenzene-1,3-
disulfonate

Molecular Formula Ci4H10N3Nas012PS2 [1]

Molecular Weight 599.3 g/mol [2]

Appearance Orange solid [3]

Solubility in Water

Soluble up to 100 mM

[2](3]

Amax

363, 482 nm

Mechanism of Action

PPADS exerts its antagonistic effects primarily by competing with ATP for the orthosteric
binding site on P2X receptors. This competitive inhibition prevents the conformational changes
necessary for channel opening and subsequent cation influx. While it is a non-selective
antagonist, PPADS displays varying affinities for different P2X receptor subtypes.

Table 2: Inhibitory Activity of PPADS at P2X and P2Y Receptors

Receptor Subtype ICso0 Value Source(s)
P2X1 68 M [4]
P2X2 1-2.6 UM [5]
P2X3 214 nM [4]
P2X5 1-2.6uM (5]
P2Y2-like (native) ~0.9 mM [5]
P2Y4 (recombinant) ~15 mM [5]
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The binding of PPADS to P2X receptors has been shown to be complex and may involve
allosteric modulation in addition to direct competitive antagonism[6].

Downstream Signaling Pathways

By blocking P2X receptor activation, PPADS modulates various downstream signaling
cascades. Notably, it has been observed to reduce the production of nitric oxide (NO) by
inhibiting nitric oxide synthase (NOS) and to decrease the levels of pro-inflammatory cytokines
such as interleukin-1 (IL-1p)[4].
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PPADS Inhibition of P2X Receptor Signaling Pathway

Experimental Protocols
Determination of Aqueous Solubility

This protocol provides a general method for determining the aqueous solubility of a compound
like PPADS.

o Preparation of Saturated Solution:
o Add an excess amount of PPADS to a known volume of deionized water in a sealed vial.

o Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-
48 hours) to ensure equilibrium is reached.
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e Separation of Undissolved Solid:

o Centrifuge the suspension to pellet the undissolved solid.

o Carefully collect the supernatant, ensuring no solid particles are transferred.
e Quantification of Dissolved PPADS:

o Dilute the supernatant with deionized water to a concentration within the linear range of a

suitable analytical method.

o Measure the concentration of PPADS in the diluted supernatant using a validated
analytical technique, such as UV-Vis spectrophotometry at its Amax (363 or 482 nm).

» Calculation of Solubility:

o Calculate the original concentration in the saturated supernatant, accounting for the
dilution factor. This value represents the aqueous solubility of PPADS.

Characterization of P2X Receptor Antagonism

The following workflow outlines the key steps in characterizing the antagonistic activity of
PPADS on a specific P2X receptor subtype expressed in a cellular system (e.g., HEK293 cells).
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Workflow for P2X Antagonist Characterization
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Detailed Method for Whole-Cell Patch-Clamp Electrophysiology:
o Cell Preparation: Culture cells expressing the P2X receptor of interest on glass coverslips.

o Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope.
Use borosilicate glass pipettes with a resistance of 2-5 MQ filled with an appropriate internal
solution.

» Establish Whole-Cell Configuration: Form a giga-ohm seal with a cell and rupture the
membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of
-60 mV.

e Agonist Application: Apply a known concentration of a P2X receptor agonist (e.g., ATP) to
elicit an inward current.

o PPADS Application: Perfuse the cell with a solution containing PPADS for a defined period.

o Co-application and Measurement: Co-apply the agonist and PPADS and record the resulting
current.

o Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence
and presence of different concentrations of PPADS. Plot the percentage inhibition against
the logarithm of the PPADS concentration and fit the data with a sigmoidal dose-response
curve to determine the ICso value.

Conclusion

PPADS remains a valuable pharmacological agent for the investigation of P2X receptor
function and its role in various physiological and pathological processes. Its well-defined
chemical structure and characterized physicochemical properties, combined with a clear
mechanism of action, make it a reliable tool for in vitro and in vivo studies. This guide provides
essential technical information to facilitate its effective use in a research and drug development
context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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